molecular formula C21H24N6O3 B5576374 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5576374
M. Wt: 408.5 g/mol
InChI Key: LCDPBTRPOFCMHL-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.19098865 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Novel Compound Synthesis : The compound serves as a precursor or an integral component in the synthesis of various novel heterocyclic compounds. For instance, research involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the compound's utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential : The compound's derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines, indicating potential utility in cancer treatment. For example, derivatives synthesized from related compounds showed promising activity against cancer cell lines, suggesting the potential for further research into anticancer applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antiviral and Antibacterial Applications

Antiviral Activity : Derivatives of pyrazolo[3,4-d]pyrimidines, closely related to the compound , have been shown to possess significant activity against human enteroviruses, including coxsackieviruses, demonstrating their potential as potent antiviral agents (Chern et al., 2004).

Antibacterial Interaction : Studies have also delved into the interactions of similar compounds with proteins, offering insights into their antibacterial activity. For example, research on the binding of pyrazolo[1,5-a]pyrimidine derivatives to bovine serum albumin (BSA) elucidates their potential antibacterial applications and interaction mechanisms with plasma proteins, which is crucial for drug development (He et al., 2020).

Pharmacological Properties

Pharmacological Interactions : The compound's derivatives are investigated for their pharmacological interactions, such as alpha 1-adrenoceptor antagonism, which is relevant in treating conditions like hypertension or benign prostatic hyperplasia. This research underscores the compound's utility in pharmacological studies aimed at identifying novel therapeutic agents (Elworthy et al., 1997).

Future Directions

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives, including “4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine”.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-23-19(14-20(24-15)27-6-4-5-22-27)25-7-9-26(10-8-25)21(28)16-11-17(29-2)13-18(12-16)30-3/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDPBTRPOFCMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.